Cas no 1806138-82-8 (Ethyl 3-(fluoromethyl)-2-iodo-5-(trifluoromethoxy)pyridine-6-acetate)

Ethyl 3-(fluoromethyl)-2-iodo-5-(trifluoromethoxy)pyridine-6-acetate is a fluorinated pyridine derivative with significant utility in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals. The presence of both iodo and trifluoromethoxy substituents enhances its reactivity, making it a versatile intermediate for cross-coupling reactions and further functionalization. The fluoromethyl group contributes to improved metabolic stability and bioavailability in derived compounds. Its ester functionality allows for straightforward derivatization, facilitating the synthesis of more complex structures. This compound is particularly valuable in medicinal chemistry for the design of bioactive molecules, where its unique substitution pattern enables precise structural modifications. High purity and well-defined reactivity ensure consistent performance in synthetic applications.
Ethyl 3-(fluoromethyl)-2-iodo-5-(trifluoromethoxy)pyridine-6-acetate structure
1806138-82-8 structure
Product Name:Ethyl 3-(fluoromethyl)-2-iodo-5-(trifluoromethoxy)pyridine-6-acetate
CAS No:1806138-82-8
MF:C11H10F4INO3
MW:407.100089550018
CID:4835954
Update Time:2025-10-30

Ethyl 3-(fluoromethyl)-2-iodo-5-(trifluoromethoxy)pyridine-6-acetate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 3-(fluoromethyl)-2-iodo-5-(trifluoromethoxy)pyridine-6-acetate
    • Inchi: 1S/C11H10F4INO3/c1-2-19-9(18)4-7-8(20-11(13,14)15)3-6(5-12)10(16)17-7/h3H,2,4-5H2,1H3
    • InChI Key: WRDBQCOBPAYCIN-UHFFFAOYSA-N
    • SMILES: IC1=C(CF)C=C(C(CC(=O)OCC)=N1)OC(F)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 329
  • XLogP3: 3.1
  • Topological Polar Surface Area: 48.4

Ethyl 3-(fluoromethyl)-2-iodo-5-(trifluoromethoxy)pyridine-6-acetate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029090984-1g
Ethyl 3-(fluoromethyl)-2-iodo-5-(trifluoromethoxy)pyridine-6-acetate
1806138-82-8 97%
1g
$1,534.70 2022-04-01

Additional information on Ethyl 3-(fluoromethyl)-2-iodo-5-(trifluoromethoxy)pyridine-6-acetate

Ethyl 3-(fluoromethyl)-2-iodo-5-(trifluoromethoxy)pyridine-6-acetate (CAS No. 1806138-82-8): A Versatile Intermediate in Modern Pharmaceutical Synthesis

Ethyl 3-(fluoromethyl)-2-iodo-5-(trifluoromethoxy)pyridine-6-acetate, identified by its CAS number CAS No. 1806138-82-8, is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry. This compound serves as a crucial intermediate in the synthesis of various bioactive molecules, particularly those targeting complex biological pathways. Its unique structural features, including the presence of both fluoromethyl and trifluoromethoxy substituents, make it an invaluable building block for medicinal chemists seeking to develop novel therapeutic agents.

The fluoromethyl group is a well-documented pharmacophore that enhances metabolic stability, improves binding affinity to biological targets, and can modulate drug pharmacokinetics. In contrast, the iodo substituent at the 2-position of the pyridine ring provides a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings. These reactions are pivotal in constructing complex molecular architectures, enabling the synthesis of heterocyclic compounds with tailored biological activities. The acetate moiety at the 6-position not only contributes to the compound's solubility but also offers additional sites for chemical modification.

In recent years, Ethyl 3-(fluoromethyl)-2-iodo-5-(trifluoromethoxy)pyridine-6-acetate has been extensively utilized in the development of small-molecule inhibitors targeting oncogenic pathways. For instance, studies have demonstrated its utility in synthesizing potent kinase inhibitors that exhibit high selectivity for mutant forms of proteins implicated in cancer progression. The combination of the fluoromethyl, iodo, and trifluoromethoxy groups allows for fine-tuning of electronic and steric properties, which is essential for achieving optimal binding interactions within biological macromolecules. Furthermore, computational modeling studies have highlighted the compound's potential as a scaffold for designing next-generation antitumor agents with improved efficacy and reduced toxicity.

The pharmaceutical industry has also explored Ethyl 3-(fluoromethyl)-2-iodo-5-(trifluoromethoxy)pyridine-6-acetate in the context of central nervous system (CNS) drug discovery. The lipophilicity imparted by the fluorinated substituents facilitates blood-brain barrier penetration, a critical factor for developing treatments for neurological disorders. Preclinical investigations have shown that derivatives of this compound exhibit promising activity against neurodegenerative diseases by modulating neurotransmitter receptor activity. The ability to modify both the pyridine core and the acetyl group provides chemists with ample opportunities to optimize pharmacological profiles and enhance drug-like properties.

Beyond oncology and CNS disorders, Ethyl 3-(fluoromethyl)-2-iodo-5-(trifluoromethoxy)pyridine-6-acetate has found applications in antiviral and anti-inflammatory drug development. Researchers have leveraged its structural versatility to create novel compounds that interfere with viral replication or inhibit pro-inflammatory cytokine signaling pathways. The incorporation of fluorinated groups has been particularly effective in enhancing resistance to enzymatic degradation, thereby prolonging the half-life of therapeutic agents. Additionally, the presence of multiple reactive sites allows for sequential functionalization strategies, enabling the construction of complex molecules with multifaceted mechanisms of action.

The synthetic methodologies associated with Ethyl 3-(fluoromethyliodo-5-(trifluoromethoxy)pyridine-6-acetate are equally noteworthy. Advanced synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated hydrogenation, have been employed to introduce desired functional groups with high precision. These methods not only improve yields but also minimize unwanted side products, ensuring high purity levels required for pharmaceutical applications. The compound's stability under various reaction conditions further enhances its utility as a synthetic intermediate.

The growing interest in fluorinated compounds underscores their importance in modern drug discovery. Ethyl 3-(fluoromethyl>)-2-(iodo>)-5-(trifluoromethoxy>)-6-acetate exemplifies how strategic incorporation of fluorine atoms can significantly influence a molecule's pharmacological properties. Recent publications highlight its role in developing antiviral agents with enhanced potency against emerging pathogens, showcasing its versatility beyond traditional therapeutic areas. As research continues to uncover new applications for this compound, its significance in medicinal chemistry is likely to expand further.

In conclusion, Ethyl 3-(fluoromethyl>>)-2-(iodo>>)-5((trifluoromethoxy>>)-6-acetate (CAS No.1806138-82-8> is a multifaceted intermediate that plays a pivotal role in synthesizing innovative pharmaceuticals. Its unique structural attributes and compatibility with diverse synthetic transformations make it an indispensable tool for medicinal chemists worldwide. As advancements in chemical biology and drug design continue to evolve, this compound will undoubtedly remain at the forefront of efforts to develop next-generation therapeutics targeting a wide range of diseases.

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